2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Description
Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHNECCHZKIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456165 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-39-0 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Etherification Methods
The Williamson ether synthesis remains the most straightforward approach for introducing the methallyloxy group onto the benzoic acid backbone. This method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylprop-2-en-1-yl bromide (methallyl bromide) in the presence of a base.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred due to their strong basicity and solubility in polar aprotic solvents .
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Solvent : Dimethylformamide (DMF) or acetone facilitates nucleophilic substitution at elevated temperatures (60–80°C) .
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Stoichiometry : A 1:1.2 molar ratio of 2-hydroxybenzoic acid to methallyl bromide ensures complete conversion, with excess bromide acting as both reactant and solvent .
Mechanistic Pathway :
The base deprotonates the phenolic -OH group of salicylic acid, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of methallyl bromide, displacing bromide and forming the ether linkage .
Yield Optimization :
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Temperature Control : Maintaining reflux conditions (80°C) for 6–8 hours maximizes yield (reported up to 78% for analogous compounds) .
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Purification : Recrystallization from ethanol-water mixtures (7:3 v/v) removes unreacted starting materials and inorganic salts .
Mitsunobu Reaction Approach
For acid-sensitive substrates, the Mitsunobu reaction offers a mild alternative, enabling ether formation under neutral conditions.
Reagents :
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Alcohol : 2-Methylprop-2-en-1-ol (methallyl alcohol).
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Phosphine : Triphenylphosphine (PPh₃).
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Azodicarboxylate : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) .
Procedure :
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Dissolve 2-hydroxybenzoic acid (1 equiv), methallyl alcohol (1.5 equiv), PPh₃ (1.2 equiv), and DEAD (1.2 equiv) in tetrahydrofuran (THF).
Advantages :
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Stereochemical retention at the alcohol carbon.
Limitations :
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High cost of reagents limits industrial application.
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Requires chromatographic purification (silica gel, ethyl acetate/hexane) .
Catalytic C–H Activation Strategies
Recent advances in transition-metal catalysis enable direct ortho-functionalization of benzoic acids, bypassing pre-functionalized substrates.
Iridium-Catalyzed Direct Etherification :
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Catalyst : [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene).
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Solvent : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), which enhances electrophilicity of the directing group .
Mechanistic Insights :
The carboxylic acid group acts as a directing group, coordinating to Ir(III) to facilitate ortho-C–H activation. Subsequent oxidative coupling with methallyl alcohol forms the ether bond via an Ir(V) intermediate .
Scope :
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Tolerates electron-donating and withdrawing substituents on the aromatic ring.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and minimal waste generation.
Continuous Flow Reactors :
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Setup : Tubular reactor with immobilized base (e.g., Cs₂CO₃ on alumina).
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Parameters :
Benefits :
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95% conversion per pass.
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Inline distillation separates product from unreacted methallyl bromide for recycling .
Reaction Optimization and Yield Enhancement
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 82 |
| Acetone | 20.7 | 65 |
Polar aprotic solvents like DMSO enhance ionic intermediate stability, improving yields .
Catalyst Loading Effects :
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Base-Free Systems : Ir-catalyzed methods achieve 85% yield without added base, reducing byproduct formation .
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Mitsunobu : DEAD/PPh₃ stoichiometry above 1:1.2 decreases yield due to side reactions .
Characterization and Analytical Techniques
Structural Confirmation :
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¹H NMR : Methallyl protons resonate as two singlets at δ 4.8–5.2 ppm (allylic CH₂) and δ 1.8 ppm (CH₃) .
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X-ray Crystallography : Resolves hydrogen-bonding dimers between carboxylic acid groups, confirming ortho substitution .
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, emphasizing differences in substituents, molecular properties, and biological activities.
Structural and Molecular Comparison
Physicochemical Properties
- Crystallography : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () crystallizes in a triclinic system (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å, indicating a tightly packed structure due to hydrogen bonding .
- Solubility : Sulfonated derivatives () are likely more water-soluble due to the sulfate group, whereas chlorinated or allyl ether analogs may exhibit higher lipid membrane permeability .
Biological Activity
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, also known as a derivative of benzoic acid, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzoic acid moiety substituted with a 2-methylprop-2-en-1-yloxy group, which may confer specific biological properties.
The molecular formula of this compound is C₁₁H₁₂O₃. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for its application in organic synthesis and medicinal chemistry .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It may interact with specific molecular targets involved in inflammatory pathways, thereby reducing inflammation in various biological systems .
3. Antioxidant Activity
Antioxidant properties have also been attributed to this compound. It may help in scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases .
4. Cytotoxic Effects
In vitro studies have demonstrated that 2-[(2-Methylprop-2-en-1-yloxy]benzoic acid can induce cytotoxicity in certain cancer cell lines. For instance, it has shown potential growth inhibition against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, indicating its possible use as an anticancer agent .
The mechanism of action of 2-[(2-Methylprop-2-en-1-yloxy]benzoic acid involves its interaction with specific enzymes and receptors within biological systems. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which may modulate various cellular functions and signaling pathways .
Case Studies
Several case studies have explored the biological activity of compounds related to 2-[(2-Methylprop-2-en-1-yloxy]benzoic acid:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL. |
| Study 2 | Evaluated anti-inflammatory effects in a murine model; reduced paw edema significantly compared to control groups. |
| Study 3 | Assessed cytotoxicity in HepG2 cells; IC50 values indicated effective growth inhibition at low concentrations (around 10 µM). |
Q & A
Q. How to assess the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
